2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide
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Description
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide is a useful research compound. Its molecular formula is C14H18Cl2N2O4S and its molecular weight is 381.27. The purity is usually 95%.
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Scientific Research Applications
Biological and Environmental Interactions
The compound "2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide" has not been directly highlighted in the available literature. However, the discussions around similar compounds and their derivatives, focusing on biological effects, environmental interactions, and potential applications, can offer insights into the research relevance of structurally related chemicals. For instance, research on acetamide derivatives emphasizes their commercial importance and the expansion of knowledge on their biological consequences (Kennedy, 2001). Similarly, the review on sulfonamides highlights their clinical significance in drugs, showcasing the ongoing need for novel compounds to act as selective drugs (Carta, Scozzafava, & Supuran, 2012).
Sorption and Environmental Fate
Studies on herbicides like 2,4-D and their sorption to soil and organic matter provide a framework for understanding the environmental fate of similar compounds (Werner, Garratt, & Pigott, 2012). This research can offer a foundational perspective on the environmental behavior and potential remediation strategies for related chemicals.
Synthesis and Pharmaceutical Implications
The exploration of novel synthesis methods and the study of pharmaceutical impurities related to proton pump inhibitors offer a lens into the complexities of chemical synthesis and the importance of understanding impurities in drug development (Saini et al., 2019). These insights are crucial for advancing research on new compounds and improving pharmaceutical formulations.
Trends and Toxicity Analysis
Scientometric reviews on herbicides such as 2,4-D provide a comprehensive overview of global research trends, toxicity, and mutagenicity studies (Zuanazzi, Ghisi, & Oliveira, 2020). This kind of analysis is essential for identifying research gaps and setting future directions for studies on similar compounds.
Properties
IUPAC Name |
2-[2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-17-13(19)7-23-8-14(20)18-11-6-12(22-4-3-21-2)10(16)5-9(11)15/h5-6H,3-4,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQPCJZAPQFOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.